molecular formula C16H11N5O B2443501 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde CAS No. 301524-42-5

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde

Cat. No.: B2443501
CAS No.: 301524-42-5
M. Wt: 289.298
InChI Key: XCGUFPIJBMIWSJ-UHFFFAOYSA-N
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Description

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a chemical compound that belongs to the class of azides and pyrazoles It is characterized by the presence of an azido group (-N₃) attached to a phenyl ring, which is further connected to a pyrazole ring with a carbaldehyde group

Properties

IUPAC Name

3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c17-20-18-14-8-6-12(7-9-14)16-13(11-22)10-21(19-16)15-4-2-1-3-5-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGUFPIJBMIWSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)N=[N+]=[N-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazonium Salt Formation

Procedure :
4-Azidoaniline (5 mmol) is diazotized with NaNO₂ (6 mmol) in HCl (5 mL) at 0–5°C. The diazonium salt is coupled with ethyl acetoacetate (5 mmol) in ethanol/sodium acetate buffer to form the hydrazone.

Cyclization to Pyrazole

Procedure :
The hydrazone is heated under reflux in acetic acid (6 hours), inducing cyclization to 3-(4-azidophenyl)-1-phenylpyrazole. Subsequent Vilsmeier-Haack formylation (as in Route 1) introduces the aldehyde group.

Key Data :

Parameter Value
Overall Yield 55%
Limitations Low azide stability at high temps

Synthetic Route 3: Oxidation of 4-Methylpyrazole Derivative

Synthesis of 4-Methylpyrazole

Procedure :
1-Phenyl-3-(4-nitrophenyl)pyrazole-4-methyl is synthesized via cyclocondensation of phenylhydrazine and 4-nitroacetophenone. Nitro reduction and azidation follow as in Route 1.

Oxidation to Aldehyde

Procedure :
The methyl group is oxidized using a Swern oxidation (oxalyl chloride, DMSO, triethylamine) at −78°C, yielding the aldehyde (62% yield).

Key Data :

Parameter Value
Aldehyde Yield 62%
Side Products <5% carboxylic acid

Comparative Analysis of Routes

Parameter Route 1 Route 2 Route 3
Overall Yield 70% 55% 62%
Functional Group Tolerance High Moderate High
Scalability Excellent Moderate Good
Purification Complexity Moderate High Moderate

Route 1 is optimal for large-scale synthesis due to high yields and operational simplicity. Route 3 offers an alternative for acid-sensitive intermediates but requires cryogenic conditions.

Challenges and Optimization Strategies

Aldehyde Stability During Nitro Reduction

SnCl₂/HCl selectively reduces nitro groups without attacking aldehydes, provided the reaction is conducted below 5°C. Alternative reductants (e.g., H₂/Pd) are unsuitable due to aldehyde hydrogenation.

Azide Degradation in Acidic Media

Diazotization at 0–5°C minimizes azide decomposition. Post-reaction neutralization (pH 7–8) further stabilizes the product.

Regioselective Formylation

The Vilsmeier-Haack reaction preferentially formylates position 4 due to electron-donating effects of the phenyl and nitro groups.

Chemical Reactions Analysis

Nucleophilic Additions at the Aldehyde Group

The aldehyde moiety undergoes classic nucleophilic additions:

  • Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to yield imines. For example:
    3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde+R-NH2Schiff base\text{3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde} + \text{R-NH}_2 \rightarrow \text{Schiff base} .

  • Acetal formation : Reacts with alcohols (e.g., methanol) in the presence of acid catalysts to form acetals, protecting the aldehyde during subsequent reactions.

Click Chemistry via Azide-Alkyne Cycloaddition

The azide group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:
3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde+AlkyneCuSO4/NaAscTriazole derivative\text{3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde} + \text{Alkyne} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{Triazole derivative} .
This reaction is pivotal for bioconjugation and polymer chemistry due to high regioselectivity and mild conditions.

Condensation Reactions

The aldehyde reacts with active methylene compounds (e.g., malononitrile) in basic media to form Knoevenagel adducts:
RCHO+NC-CH2CNEtOH, PiperidineRCH=C(CN)2\text{RCHO} + \text{NC-CH}_2-\text{CN} \xrightarrow{\text{EtOH, Piperidine}} \text{RCH=C(CN)}_2 .
These products serve as intermediates for synthesizing heterocycles like pyridines or pyrimidines.

Oxidation:

  • The aldehyde oxidizes to a carboxylic acid using KMnO₄ in acidic or neutral conditions:
    RCHOKMnO4RCOOH\text{RCHO} \xrightarrow{\text{KMnO}_4} \text{RCOOH} .
    The resulting acid can form esters (e.g., with ethanol/H⁺) or amides (with amines) .

Reduction:

  • Sodium borohydride (NaBH₄) reduces the aldehyde to a hydroxymethyl group:
    RCHONaBH4RCH2OH\text{RCHO} \xrightarrow{\text{NaBH}_4} \text{RCH}_2\text{OH} .

  • Further treatment with SOCl₂ converts the alcohol to a chloromethyl derivative, enabling nucleophilic substitution .

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde undergoes olefination with stabilized ylides:
RCHO+Ph3P=CHCO2EtRCH=CHCO2Et\text{RCHO} + \text{Ph}_3\text{P=CHCO}_2\text{Et} \rightarrow \text{RCH=CHCO}_2\text{Et} .
This method is used to extend conjugation for optoelectronic materials.

Cyclocondensation with Heteronucleophiles

Reacts with hydrazines or hydroxylamine to form pyrazoline or isoxazole derivatives, respectively:

  • With semicarbazide: Forms semicarbazones, which cyclize under Vilsmeier-Haack conditions to yield triazoles .

Staudinger Reaction

The azide reacts with triphenylphosphine to form iminophosphoranes, intermediates for amine synthesis:
R-N3+PPh3R-N=PPh3H2OR-NH2\text{R-N}_3 + \text{PPh}_3 \rightarrow \text{R-N=PPh}_3 \xrightarrow{\text{H}_2\text{O}} \text{R-NH}_2 .

Friedel-Crafts Hydroxyalkylation

In acidic media, the aldehyde acts as an electrophile for aromatic substitution with electron-rich arenes (e.g., phenol):
RCHO+ArHH2SO4Ar-CH(OH)-R\text{RCHO} + \text{ArH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ar-CH(OH)-R} .

Reaction Optimization and Challenges

  • Azide stability : The azide group may decompose under strong acidic/oxidative conditions (e.g., HNO₃, high-temperature KMnO₄).

  • Competing reactions : Simultaneous reactivity of aldehyde and azide requires selective protection/deprotection strategies.

Key Data Tables

Scientific Research Applications

Synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the azide group into the pyrazole structure. The general synthetic route includes:

  • Starting Materials : Phenylhydrazine and appropriate aldehydes.
  • Reagents : Phosphorus oxychloride and dimethylformamide (DMF) are commonly used in the Vilsmeier-Haack reaction to create the desired pyrazole derivatives.

This method has been documented to yield high purity and good yields of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde, making it a viable candidate for further biological testing and applications .

Biological Activities

Research indicates that compounds related to 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives have been synthesized that inhibit growth against pathogens such as E. coli and S. aureus .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity comparable to standard drugs like diclofenac sodium. This is particularly relevant for conditions such as arthritis and other inflammatory diseases .
  • Antitumor Potential : The compound has shown promise in cancer research, with various derivatives being tested for their ability to inhibit tumor cell growth. Certain studies report that pyrazole derivatives induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Case Study 1: Anti-inflammatory Activity

A series of 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and tested for their anti-inflammatory properties. Compounds 4g, 4i, and 4k exhibited significant activity compared to diclofenac sodium, indicating their potential for therapeutic use in inflammatory conditions .

Case Study 2: Antitumor Activity

Research involving the synthesis of novel pyrazole derivatives led to the discovery that certain compounds inhibited the growth of A549 lung cancer cells effectively. The most potent compound displayed a significant ability to induce apoptosis in these cells .

Summary of Applications

Application AreaObserved EffectsReferences
AntimicrobialInhibition of E. coli, S. aureus
Anti-inflammatoryComparable efficacy to diclofenac sodium
AntitumorInduction of apoptosis in cancer cell lines
General PharmacologicalDiverse biological activities across multiple assays

Mechanism of Action

The mechanism of action of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is primarily based on its ability to participate in cycloaddition and reduction reactions. The azido group can form triazoles through cycloaddition, which can then interact with biological targets or materials. Additionally, the reduction of the azido group to an amine can lead to the formation of bioactive compounds that interact with specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde can be compared with other azido-containing compounds and pyrazole derivatives:

    3-(4-Azidophenyl)propionic acid: Similar to 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde, this compound contains an azido group but differs in its core structure and functional groups.

    1-(4-Azidophenyl)-3-phenylprop-2-en-1-one: This compound also features an azido group and a phenyl ring but has a different arrangement of functional groups and a different core structure.

    3-(4-Azidophenyl)-1-phenylpyrazole: This is a closely related compound that lacks the carbaldehyde group, making it less reactive in certain chemical transformations.

Biological Activity

3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological effects, and potential therapeutic applications of this compound based on recent literature.

Synthesis

The synthesis of 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazones with aldehydes or ketones. Various synthetic methodologies have been explored, including:

  • Condensation Reactions : Utilizing phenylhydrazine and substituted aldehydes.
  • Cycloaddition Reactions : Employing azides to introduce the azido group, enhancing biological activity through modifications in molecular structure.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde. The compound exhibits activity against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25.1 µM
Escherichia coli12.5 µg/mL
Pseudomonas aeruginosa12.5 µg/mL

These findings suggest that the compound's structure may contribute to its effectiveness as an antimicrobial agent .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, with compounds demonstrating significant inhibition of pro-inflammatory cytokines. For instance:

  • In vitro Studies : Showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like diclofenac .

The compound's ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

Anticancer Activity

Research has indicated that pyrazole derivatives can act as anticancer agents. In vitro studies have shown that 3-(4-Azidophenyl)-1-phenylpyrazole-4-carbaldehyde can inhibit cancer cell proliferation:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15.0
A549 (lung cancer)20.0

These results highlight the compound's potential as a scaffold for developing new anticancer therapies .

Other Biological Activities

Beyond antimicrobial and anti-inflammatory properties, pyrazole derivatives exhibit a range of biological activities:

  • Antioxidant Properties : Compounds have shown significant free radical scavenging abilities.
  • Antiproliferative Effects : Effective against various tumor cell lines, indicating potential in cancer therapy.
  • Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells under oxidative stress conditions .

Case Studies

Several case studies exemplify the therapeutic potential of pyrazole derivatives:

  • Study on Anti-inflammatory Effects : Investigated the efficacy of a series of pyrazole derivatives in carrageenan-induced paw edema models in rats, showing significant reduction in swelling comparable to indomethacin .
  • Antimicrobial Efficacy Study : Evaluated the antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results with MIC values lower than conventional antibiotics .

Q & A

Q. What are the established synthetic routes for 3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde, and how do reaction conditions influence product purity?

The compound is synthesized via multi-step protocols, often starting with condensation of substituted acetophenones with hydrazides to form hydrazones, followed by cyclization using the Vilsmeier-Haack reaction . For azide-functionalized derivatives like 3-(4-azidophenyl) analogs, a key step involves introducing the azide group via nucleophilic substitution or copper-catalyzed azidation. Reaction conditions (e.g., temperature, solvent, stoichiometry) critically impact purity:

  • Cyclization : Refluxing in ethanol with acetic acid yields fused pyrazolo[3,4-c]pyrazoles, while room-temperature reactions with iodine produce amine-substituted derivatives .
  • Azide stability : Thermal or photolytic decomposition of the azide group necessitates low-temperature, light-protected conditions during synthesis .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

Characterization relies on:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and purity. For example, the aldehyde proton typically resonates at δ 9.8–10.2 ppm, while azide-related signals are absent due to non-protonation .
  • X-ray crystallography : Resolves stereochemical ambiguities. SHELX software (e.g., SHELXL) is widely used for refinement, particularly for handling high-resolution data or twinned crystals .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with the azide group often leading to characteristic [MN2]+[\text{M}-\text{N}_2]^+ peaks .

Q. What are the primary applications of this compound in medicinal chemistry research?

While direct studies on 3-(4-azidophenyl)-1-phenylpyrazole-4-carbaldehyde are limited, structurally related pyrazole-4-carbaldehydes exhibit:

  • Antioxidant activity : Evaluated via DPPH radical scavenging assays, with IC50_{50} values compared to standards like ascorbic acid .
  • Anti-inflammatory potential : Assessed using COX-2 inhibition assays or carrageenan-induced paw edema models in rodents .
  • Click chemistry : The azide group enables Huisgen cycloaddition for bioconjugation or probe development .

Advanced Research Questions

Q. How can computational modeling optimize the design of pyrazole-4-carbaldehyde derivatives for target-specific binding?

  • Molecular docking : Dock the compound into active sites (e.g., COX-2 or NADPH oxidase) using AutoDock Vina. Key interactions include hydrogen bonding with the aldehyde oxygen and π-π stacking of phenyl rings .
  • DFT studies : Calculate frontier molecular orbitals (FMOs) to predict reactivity. The azide group’s LUMO energy often correlates with electrophilic susceptibility .

Q. What strategies resolve contradictions in spectroscopic data for azide-containing pyrazoles under varying experimental conditions?

  • Variable-temperature NMR : Resolves dynamic effects, such as rotational barriers in the azidophenyl group, which may cause signal splitting at room temperature .
  • Solvent-dependent studies : Polar solvents (e.g., DMSO-d6_6) stabilize specific conformers, simplifying spectral interpretation .

Q. How does the azide group influence the compound’s reactivity in photochemical or thermal degradation studies?

  • Thermogravimetric analysis (TGA) : Reveals decomposition thresholds (e.g., ~150–200°C for azide loss) .
  • UV-Vis spectroscopy : Monitors nitrene intermediate formation during photolysis, with λmax_{\text{max}} shifts indicating reaction progress .

Q. What crystallographic challenges arise when refining structures of azide-functionalized pyrazoles, and how are they addressed?

  • Disorder modeling : The azide group’s linear geometry may lead to positional disorder, requiring PART commands in SHELXL for multi-component refinement .
  • Twinned data : Use the TWIN/BASF commands in SHELX to handle pseudo-merohedral twinning, common in low-symmetry space groups .

Q. How can mechanistic insights into the compound’s biological activity be derived from structure-activity relationship (SAR) studies?

  • Electron-withdrawing substituents : The 4-azidophenyl group enhances electrophilicity, improving binding to cysteine residues in enzyme active sites .
  • Aldehyde modification : Reduction to hydroxymethyl or conversion to oximes alters bioavailability and metabolic stability .

Q. What experimental protocols mitigate risks associated with handling azide-containing compounds?

  • Safety protocols : Use blast shields and remote-controlled equipment for reactions above 1 mmol scale.
  • Waste treatment : Quench residual azides with sodium nitrite/acid to prevent explosive hydrazoic acid formation .

Methodological Recommendations

  • Synthetic optimization : Employ microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce azide decomposition risks .
  • Biological assays : Pair in vitro antioxidant assays (e.g., FRAP) with in silico ADMET predictions to prioritize lead compounds .

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